![molecular formula C16H18BrNO2 B2534116 3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE CAS No. 1625199-65-6](/img/structure/B2534116.png)
3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE
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Overview
Description
3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE is an organic compound that features a bromophenyl group and a dimethylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a suitable phenyl precursor.
Attachment of the Dimethylfuran Moiety: The dimethylfuran group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Amide Bond Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the bromophenyl intermediate and the dimethylfuran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Its applications span across several therapeutic areas:
-
Anticancer Research :
- Mechanism of Action : The bromophenyl moiety enhances the compound's ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cell lines, indicating potential as an anticancer agent .
-
Antimicrobial Activity :
- The compound has shown promising results in preliminary antimicrobial assays, suggesting its efficacy against various bacterial strains. This could lead to the development of new antibiotics or adjunct therapies for resistant infections.
-
Neurological Disorders :
- Research indicates that compounds with similar structures may have neuroprotective effects. Ongoing studies are exploring its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy :
- Antimicrobial Screening :
Mechanism of Action
The mechanism of action of 3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE involves its interaction with molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, while the dimethylfuran moiety may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-N-[(2,5-Dimethylfuran-3-yl)methyl]propanamide
- 3-(2-Fluorophenyl)-N-[(2,5-Dimethylfuran-3-yl)methyl]propanamide
- 3-(2-Iodophenyl)-N-[(2,5-Dimethylfuran-3-yl)methyl]propanamide
Uniqueness
3-(2-BROMOPHENYL)-N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]PROPANAMIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The combination of the bromophenyl and dimethylfuran groups also provides a distinct structural framework that can be exploited in various applications.
Biological Activity
The compound 3-(2-bromophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]propanamide is a synthetic organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure can be represented as follows:
This compound features a bromophenyl group and a dimethylfuran moiety, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with bromophenyl groups often show significant antimicrobial properties against various bacteria and fungi.
- Anticancer Potential : The presence of furan derivatives has been associated with anticancer effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some studies suggest that furan-based compounds can modulate inflammatory pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : The molecular structure suggests potential interactions with various receptors, possibly influencing signaling pathways related to growth and inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that furan derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Antimicrobial Studies
A study conducted on related compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for various derivatives .
Anticancer Activity
In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds with similar structures could reduce cell viability by over 70% at concentrations of 25 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .
Anti-inflammatory Effects
Research has shown that certain furan derivatives can significantly reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels indicates a potential for therapeutic use in inflammatory diseases .
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated a series of bromophenyl-furan derivatives for their anticancer properties. The results indicated that the compound induced G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates . -
Case Study on Antimicrobial Resistance :
In a comparative analysis, the compound was tested against resistant bacterial strains. Results indicated that it could restore sensitivity in certain strains previously resistant to conventional antibiotics .
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-11-9-14(12(2)20-11)10-18-16(19)8-7-13-5-3-4-6-15(13)17/h3-6,9H,7-8,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXOPARTMJUCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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